Methyl 5-(4-(trifluoromethoxy)phenyl)thiophene-2-carboxylate
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Overview
Description
Methyl 5-(4-(trifluoromethoxy)phenyl)thiophene-2-carboxylate is a chemical compound that features a thiophene ring substituted with a trifluoromethoxyphenyl group and a carboxylate ester. This compound is of interest due to its unique structural properties, which make it valuable in various fields such as organic synthesis and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(4-(trifluoromethoxy)phenyl)thiophene-2-carboxylate typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. The process involves the coupling of a boron reagent with an aryl halide in the presence of a palladium catalyst under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the Suzuki–Miyaura coupling reaction remains a cornerstone in the synthesis of such complex molecules due to its efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(4-(trifluoromethoxy)phenyl)thiophene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Substituted thiophene derivatives.
Scientific Research Applications
Methyl 5-(4-(trifluoromethoxy)phenyl)thiophene-2-carboxylate has several scientific research applications:
Organic Synthesis: It serves as a building block for crafting more intricate molecules.
Material Science: Acts as a precursor for synthesizing polymers and other advanced materials.
Medicinal Chemistry:
Mechanism of Action
The mechanism of action for Methyl 5-(4-(trifluoromethoxy)phenyl)thiophene-2-carboxylate is not well-documented. its effects are likely mediated through interactions with specific molecular targets and pathways, depending on its application. For instance, in organic synthesis, it may act as a reactive intermediate, while in material science, it may contribute to the formation of polymeric structures.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-phenyl-5-(trifluoromethyl)thiophene-2-carboxylate
- Methyl 3-amino-5-(4-methoxyphenyl)thiophene-2-carboxylate
- Ethyl 4-methyl-2-[4-(trifluoromethyl)-phenyl]thiazole-5-carboxylate
Uniqueness
Methyl 5-(4-(trifluoromethoxy)phenyl)thiophene-2-carboxylate is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties. This makes it particularly valuable in applications requiring specific reactivity and stability profiles.
Properties
IUPAC Name |
methyl 5-[4-(trifluoromethoxy)phenyl]thiophene-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F3O3S/c1-18-12(17)11-7-6-10(20-11)8-2-4-9(5-3-8)19-13(14,15)16/h2-7H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAKHAPAXGSGYKL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(S1)C2=CC=C(C=C2)OC(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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